molecular formula C17H22ClFN2O5S B4736397 ethyl 1-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate

ethyl 1-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate

Cat. No.: B4736397
M. Wt: 420.9 g/mol
InChI Key: LSYGNKUMWMETRC-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a common structural motif in medicinal chemistry, and is substituted with several functional groups, including a chloro-fluoro aniline derivative and an ethyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the aniline derivative: The starting material, 3-chloro-4-fluoroaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the N-methylsulfonyl derivative.

    Acylation: The N-methylsulfonyl aniline derivative is then acylated with ethyl 4-piperidinecarboxylate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the aniline ring can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Hydrogen gas with palladium on carbon.

Major Products

    Substitution: Substituted aniline derivatives.

    Hydrolysis: Carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

Ethyl 1-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Biological Studies: The compound can be used to study the effects of chloro-fluoro substitutions on biological activity.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 1-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The chloro-fluoro aniline moiety can enhance the compound’s binding affinity and specificity for these receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[2-(3-chloro-4-fluoroanilino)acetyl]piperidine-4-carboxylate: Lacks the N-methylsulfonyl group.

    Ethyl 1-[2-(3-chloro-4-methylanilino)acetyl]piperidine-4-carboxylate: Substitutes the fluoro group with a methyl group.

Uniqueness

Ethyl 1-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate is unique due to the presence of the N-methylsulfonyl group, which can enhance its solubility and stability. The combination of chloro and fluoro substituents also provides a unique electronic environment that can influence its biological activity and reactivity.

Properties

IUPAC Name

ethyl 1-[2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN2O5S/c1-3-26-17(23)12-6-8-20(9-7-12)16(22)11-21(27(2,24)25)13-4-5-15(19)14(18)10-13/h4-5,10,12H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYGNKUMWMETRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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